ethyl 6-bromo-5-hydroxy-1-methyl-2-[(pyridin-2-ylsulfanyl)methyl]-1H-indole-3-carboxylate
CAS No.:
Cat. No.: VC21454348
Molecular Formula: C18H17BrN2O3S
Molecular Weight: 421.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17BrN2O3S |
|---|---|
| Molecular Weight | 421.3 g/mol |
| IUPAC Name | ethyl 6-bromo-5-hydroxy-1-methyl-2-(pyridin-2-ylsulfanylmethyl)indole-3-carboxylate |
| Standard InChI | InChI=1S/C18H17BrN2O3S/c1-3-24-18(23)17-11-8-15(22)12(19)9-13(11)21(2)14(17)10-25-16-6-4-5-7-20-16/h4-9,22H,3,10H2,1-2H3 |
| Standard InChI Key | FMNDPFCKXGYZTH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=N3 |
| Canonical SMILES | CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=N3 |
Introduction
Basic Properties and Structural Overview
Molecular Composition and Identification
The compound is identified by the molecular formula C₁₈H₁₇BrN₂O₃S and a molecular weight of 421.3 g/mol. Its IUPAC name reflects the systematic arrangement of substituents on the indole core:
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Indole core: A bicyclic aromatic system with a five-membered pyrrole ring fused to a six-membered benzene ring.
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Substituents:
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6-Bromo: A bromine atom at position 6 of the indole ring.
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5-Hydroxy: A hydroxyl group at position 5.
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1-Methyl: A methyl group at position 1 of the indole nitrogen.
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2-[(Pyridin-2-ylsulfanyl)methyl]: A pyridin-2-ylsulfanyl methyl group at position 2.
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3-Carboxylate: An ethyl ester group at position 3.
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The SMILES notation CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=N3 provides a precise representation of its connectivity.
Structural Characteristics and Functional Group Analysis
Key Functional Groups and Their Roles
| Functional Group | Position | Role in Reactivity/Activity |
|---|---|---|
| Bromine (Br) | C6 | Electrophilic substitution site |
| Hydroxyl (OH) | C5 | Hydrogen bonding, acidity |
| Pyridin-2-ylsulfanyl | C2 | Electron-withdrawing, sulfur-based interactions |
| Ethyl carboxylate | C3 | Solubility modulation, esterase cleavage |
The bromine atom at C6 serves as a reactive site for further functionalization, such as cross-coupling reactions. The hydroxyl group at C5 contributes to both intra- and intermolecular hydrogen bonding, potentially influencing solubility and molecular packing. The pyridin-2-ylsulfanyl methyl group introduces sulfur-based interactions (e.g., sulfur-π or hydrogen bonding), which may enhance binding affinity to biological targets.
Synthesis and Preparation Methods
General Synthetic Strategy
The synthesis of this compound likely involves multi-step organic transformations, including:
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Indole core formation: Construction of the indole skeleton via methods such as the Fischer indole synthesis or cyclization reactions.
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Functional group introduction: Sequential installation of substituents (bromine, hydroxyl, methyl, pyridin-2-ylsulfanyl methyl, and carboxylate groups).
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Purification: Chromatographic techniques to isolate the final product.
Comparative Analysis with Related Indole Derivatives
Structural and Functional Comparisons
Implications of Substituent Variations
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Pyridin-2-ylsulfanyl vs. Phenylsulfanyl:
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Bromine vs. Hydrogen:
Research Findings and Challenges
Recent Advances in Indole Derivatives
Studies on analogous compounds highlight trends:
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Pyridyl-Substituted Chromones: Bromo-to-tributyltin exchange reactions using Pd catalysts demonstrate methods for introducing sulfur-containing groups .
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Sulfanyl Methyl Indoles: These derivatives are explored as ligands in coordination chemistry and as intermediates in pharmaceutical synthesis .
Unresolved Challenges
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